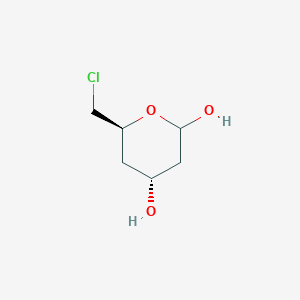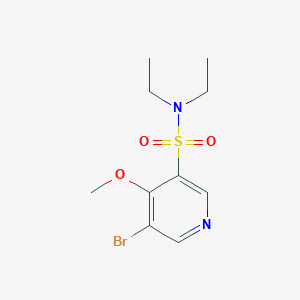
4-(1-(2,3-dimethylphenyl)vinyl)-1-trityl-1H-imidazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(1-(2,3-dimethylphenyl)vinyl)-1-trityl-1H-imidazole is a synthetic organic compound that belongs to the class of imidazoles. This compound is characterized by the presence of a trityl group attached to the nitrogen atom of the imidazole ring and a vinyl group substituted with a 2,3-dimethylphenyl group. It is an important intermediate in pharmaceutical synthesis and has various applications in scientific research.
Vorbereitungsmethoden
The synthesis of 4-(1-(2,3-dimethylphenyl)vinyl)-1-trityl-1H-imidazole involves the reaction of phosphorus ylide with 2,3-dimethylphenyl-1-trityl-1H-imidazole-4-ketone. The reaction is typically carried out under stirring conditions overnight (12-16 hours). The reaction product is then filtered, concentrated, washed, and purified using a silica gel column . This method addresses the technical challenges of expensive reagents and complex operations, making it more suitable for industrial production.
Analyse Chemischer Reaktionen
4-(1-(2,3-dimethylphenyl)vinyl)-1-trityl-1H-imidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The vinyl group allows for substitution reactions, particularly with halogens or other electrophiles.
Coupling Reactions: The compound can participate in Suzuki–Miyaura coupling reactions, which are widely used for forming carbon-carbon bonds.
Wissenschaftliche Forschungsanwendungen
4-(1-(2,3-dimethylphenyl)vinyl)-1-trityl-1H-imidazole has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various pharmaceuticals and organic compounds.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: It serves as a precursor for the synthesis of drugs with potential therapeutic effects.
Industry: The compound is utilized in the development of new materials and chemical processes
Wirkmechanismus
The mechanism of action of 4-(1-(2,3-dimethylphenyl)vinyl)-1-trityl-1H-imidazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit or activate certain enzymes, affecting metabolic pathways and cellular processes .
Vergleich Mit ähnlichen Verbindungen
4-(1-(2,3-dimethylphenyl)vinyl)-1-trityl-1H-imidazole can be compared with similar compounds such as:
Dexmedetomidine: A related compound with similar structural features, used as a sedative and analgesic.
Medetomidine: Another structurally related compound with applications in veterinary medicine.
Clonidine: A compound with similar pharmacological properties, used to treat hypertension and other conditions.
These compounds share structural similarities but differ in their specific applications and biological activities, highlighting the uniqueness of this compound.
Eigenschaften
Molekularformel |
C32H28N2 |
|---|---|
Molekulargewicht |
440.6 g/mol |
IUPAC-Name |
4-[1-(2,3-dimethylphenyl)ethenyl]-1-tritylimidazole |
InChI |
InChI=1S/C32H28N2/c1-24-14-13-21-30(25(24)2)26(3)31-22-34(23-33-31)32(27-15-7-4-8-16-27,28-17-9-5-10-18-28)29-19-11-6-12-20-29/h4-23H,3H2,1-2H3 |
InChI-Schlüssel |
AFQCUSBBTZODOL-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C(=CC=C1)C(=C)C2=CN(C=N2)C(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(3aR,6S,8aR)-2-phenyl-2,3,3a,6-tetrahydro-1H,8H-azirino[1,2-a]pyrrolo[3,4-b]pyridine-6-carboxylic acid](/img/structure/B11825259.png)
![methyl 2-ethoxy-1-((2'-(1-(4-methoxybenzyl)-1H-tetrazol-5-yl)-[1,1'-biphenyl]-4-yl)methyl)-1H-benzo[d]imidazole-7-carboxylate](/img/structure/B11825268.png)



![2-Bromo-1-(4-methoxyphenyl)-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile](/img/structure/B11825283.png)

![2-(3-acetyl-5-methylpyrrolo[2,3-c]pyridin-1-yl)acetic acid;2,2,2-trifluoroacetic acid](/img/structure/B11825311.png)






